molecular formula C18H17N3 B5125670 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate

7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate

Cat. No. B5125670
M. Wt: 275.3 g/mol
InChI Key: ZHSWJCAYSGTIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrahydroisoquinoline family and has been the subject of many studies due to its unique properties. In

Scientific Research Applications

7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been studied extensively for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been explored for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is not fully understood. However, studies have shown that this compound may act as an inhibitor of various enzymes such as acetylcholinesterase and monoamine oxidase. It may also modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It may also improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound may have neuroprotective effects and may prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate in lab experiments include its unique properties and potential applications in various research fields. However, the limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research on 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate. These include exploring its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to understand its mechanism of action and its effects on various biological systems. In addition, research on the development of new drugs and drug delivery systems based on this compound is also needed.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it an important compound for future research. Further studies are needed to understand its mechanism of action and its effects on various biological systems.

Synthesis Methods

The synthesis of 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate involves a multi-step process. The first step involves the condensation of 3-(1H-pyrazol-3-yl)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the corresponding alcohol. The alcohol is then reacted with trifluoroacetic anhydride to form the final product, this compound.

properties

IUPAC Name

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-14(10-16(3-1)18-7-9-20-21-18)15-5-4-13-6-8-19-12-17(13)11-15/h1-5,7,9-11,19H,6,8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWJCAYSGTIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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